N-(2-aminophenyl)-4-{[N-methyl-2-(prop-2-yn-1-yloxy)acetamido]methyl}benzamide
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Overview
Description
N-(2-aminophenyl)-4-{[N-methyl-2-(prop-2-yn-1-yloxy)acetamido]methyl}benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group, a benzamide core, and a prop-2-yn-1-yloxyacetamido moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-{[N-methyl-2-(prop-2-yn-1-yloxy)acetamido]methyl}benzamide typically involves multiple steps. One efficient method involves the use of phenyl isocyanate and N-(2-aminophenyl)benzamide as starting materials. The reaction proceeds through a sequential nucleophilic/intramolecular addition process, followed by transamidation . This method is noted for its atom-economy, practicality, and the one-pot two-step reaction process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-4-{[N-methyl-2-(prop-2-yn-1-yloxy)acetamido]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of substituted derivatives.
Scientific Research Applications
N-(2-aminophenyl)-4-{[N-methyl-2-(prop-2-yn-1-yloxy)acetamido]methyl}benzamide has several scientific research applications:
Chemistry: It is used in the synthesis of secondary amides and other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmaceutical applications include acting as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which N-(2-aminophenyl)-4-{[N-methyl-2-(prop-2-yn-1-yloxy)acetamido]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound can participate in nucleophilic and electrophilic reactions, which allows it to modify other molecules. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)benzamide: Shares the aminophenyl and benzamide core but lacks the prop-2-yn-1-yloxyacetamido moiety.
N-(2-aminophenyl)-N-(9-anthrylmethyl)amine: Contains an aminophenyl group but differs in the rest of its structure.
Uniqueness
N-(2-aminophenyl)-4-{[N-methyl-2-(prop-2-yn-1-yloxy)acetamido]methyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2742652-76-0 |
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Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 |
Purity |
95 |
Origin of Product |
United States |
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